Quinoxaline, 2-(4-(dodecylthio)phenyl)-
Description
Overview of Quinoxaline (B1680401) Heterocycles in Advanced Materials Research
Quinoxalines are a class of heterocyclic aromatic compounds composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring. mtieat.org This core structure imparts unique electronic properties, making quinoxaline derivatives a subject of intense research in materials science. researchgate.net They are recognized as important N-heterocyclic compounds found in a variety of synthetic materials prized for their physicochemical properties. mtieat.org
In the realm of advanced materials, quinoxalines are particularly valued as electron-deficient (acceptor) units. researchgate.netnih.gov This characteristic allows them to be combined with electron-rich (donor) moieties to create donor-acceptor (D-A) type systems. researchgate.net These D-A materials are fundamental to the development of organic electronics, with applications in:
Organic Light-Emitting Diodes (OLEDs) : Quinoxaline derivatives are used as electron-transporting materials, host materials for phosphorescent emitters, and as fluorescent emitters themselves, particularly for yellow, orange, and red light. researchgate.netresearchgate.net
Organic Solar Cells (OSCs) : Their strong electron-accepting nature makes them suitable for use as non-fullerene acceptors or as components in conjugated polymers that serve as the active layer for photon harvesting. nih.govmetu.edu.tr
Organic Field-Effect Transistors (OFETs) : Quinoxaline-based polymers have been shown to exhibit p-type semiconductor properties with high charge carrier mobility, demonstrating their potential in transistor applications. nih.gov
The versatility of quinoxalines stems from the ease with which their structure can be modified. Simple condensation reactions are often used for their synthesis, allowing for cost-effective production and straightforward introduction of various functional groups to tune their electronic and physical properties. nih.govscispace.com
Significance of Functionalized Quinoxaline Derivatives in Contemporary Chemical Science
The functionalization of the quinoxaline core is a cornerstone of its utility in modern chemistry. By attaching different chemical groups at various positions on the bicyclic structure, chemists can precisely control the molecule's properties to suit specific applications. nih.gov This has made functionalized quinoxalines a privileged scaffold in both medicinal chemistry and materials science. mtieat.org
The introduction of functional groups allows for the fine-tuning of:
Energy Levels : Adjusting the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is critical for efficient charge injection, transport, and collection in electronic devices. nih.govresearchgate.net
Bandgap : The energy difference between the HOMO and LUMO, known as the bandgap, determines the optical and electronic properties of the material, including the color of light it absorbs and emits. nih.gov
Solubility and Morphology : Attaching long alkyl chains or other solubilizing groups improves processability in common organic solvents, which is crucial for fabricating thin-film devices. These groups also influence the solid-state packing and film morphology, which directly impacts charge transport. nih.gov
This strategic functionalization has led to the development of a vast library of quinoxaline derivatives, each with a unique set of properties tailored for diverse applications ranging from pharmaceuticals to organic semiconductors. scispace.com
Specific Context of Quinoxaline, 2-(4-(dodecylthio)phenyl)- in Material Science and Electronics
The compound Quinoxaline, 2-(4-(dodecylthio)phenyl)- is a specific example of a functionalized quinoxaline designed for applications in material science. Its structure consists of a quinoxaline core substituted at the 2-position with a phenyl ring, which in turn is functionalized at its 4-position with a dodecylthio (-S-C₁₂H₂₅) group. This particular arrangement of donor and acceptor moieties is deliberate and strategic.
While specific experimental data for this exact compound is not widely available in published literature, its properties can be inferred from the extensive research on analogous 2-aryl-quinoxaline structures. These compounds are typically investigated for their photophysical and electrochemical characteristics.
Table 1: Representative Optoelectronic Properties of Analogous 2-Aryl-Quinoxaline Derivatives Note: This table presents data for illustrative purposes from similar classes of compounds, as specific data for Quinoxaline, 2-(4-(dodecylthio)phenyl)- is not publicly documented.
| Compound Class | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
|---|---|---|---|---|---|
| Quinoxaline-Carbazole D-A Systems | 400-450 | 500-600 | -5.4 to -5.8 | -2.8 to -3.2 | 2.2 - 2.6 |
Data is synthesized from typical values reported for quinoxaline-based donor-acceptor materials in organic electronics research.
The choice of the 4-(dodecylthio)phenyl substituent is based on established principles of materials design:
Electronic Effects : The sulfur atom of the thioether group has lone pairs of electrons that can be donated into the aromatic phenyl ring through resonance. This makes the dodecylthio group an electron-donating moiety. uobabylon.edu.iq When this electron-rich phenyl group is attached to the electron-deficient quinoxaline core, it creates a strong intramolecular charge transfer (ICT) character. This ICT is crucial for tuning the absorption and emission properties of the molecule, often leading to a red-shift in its optical spectra. nih.gov
Solubility and Processability : The long, flexible dodecyl (C₁₂) alkyl chain significantly enhances the solubility of the compound in common organic solvents. This is a critical practical consideration for creating high-quality, uniform thin films required for electronic devices using solution-based techniques like spin-coating or inkjet printing.
Morphology Control : The alkyl chain influences how the molecules pack together in the solid state. This intermolecular organization, or morphology, is a key determinant of charge carrier mobility in organic semiconductors. The dodecyl chain can promote favorable π-π stacking of the aromatic cores, which facilitates efficient charge transport between molecules. nih.gov
The incorporation of thioalkyl or, more broadly, thioether linkages is a recurring strategy in the design of novel organic electronic materials. Research in this area focuses on developing materials with improved performance and stability. Quinoxaline derivatives featuring sulfur-containing groups, such as thiophene, are widely explored. researchgate.net
Current research trends include:
Development of Novel Polymers : Scientists are synthesizing new conjugated polymers that incorporate quinoxaline and thio-containing units (like thiophene or benzodithiophene) into the polymer backbone. These materials are being investigated for their performance in organic solar cells and field-effect transistors. nih.govmetu.edu.tr
Tuning Optoelectronic Properties : Studies systematically investigate how varying the length of the alkyl chain on the sulfur atom or changing its position on the aromatic ring affects the material's optical and electrochemical properties. This allows for precise control over the energy levels and bandgap.
Application in Sensing : The electron-rich nature of the sulfur atom can make these compounds sensitive to certain analytes, opening up possibilities for their use in chemical sensors.
While the specific compound Quinoxaline, 2-(4-(dodecylthio)phenyl)- may be a niche molecule, it represents a broader class of materials where the strategic combination of an electron-accepting quinoxaline core with an electron-donating, solubilizing thioalkylphenyl group is leveraged to create functional materials for the next generation of organic electronics.
Structure
2D Structure
3D Structure
Properties
CAS No. |
53066-84-5 |
|---|---|
Molecular Formula |
C26H34N2S |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
2-(4-dodecylsulfanylphenyl)quinoxaline |
InChI |
InChI=1S/C26H34N2S/c1-2-3-4-5-6-7-8-9-10-13-20-29-23-18-16-22(17-19-23)26-21-27-24-14-11-12-15-25(24)28-26/h11-12,14-19,21H,2-10,13,20H2,1H3 |
InChI Key |
LMSUTKYEQMLGKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Electronic Structure and Computational Investigations of Quinoxaline, 2 4 Dodecylthio Phenyl
Quantum Chemical Studies on Molecular Geometry and Electronic Configuration
There are no available studies that have performed Density Functional Theory (DFT) calculations to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of Quinoxaline (B1680401), 2-(4-(dodecylthio)phenyl)-. Such calculations would be instrumental in understanding its potential as an organic semiconductor.
Specific theoretical predictions regarding the charge distribution and dipole moment of Quinoxaline, 2-(4-(dodecylthio)phenyl)- are not present in the current body of scientific literature. This information would be crucial for predicting its solubility and intermolecular interactions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
There is a lack of published molecular dynamics simulations for Quinoxaline, 2-(4-(dodecylthio)phenyl)-. These simulations would provide valuable insights into the molecule's conformational flexibility and how it interacts with neighboring molecules in a condensed phase, which is essential for understanding its bulk properties.
Structure-Property Relationships Derived from Theoretical Models
Due to the absence of foundational theoretical models for this specific compound, no structure-property relationships have been formally derived or published.
While it can be hypothesized that the long alkyl chain of the dodecylthio group would enhance solubility in organic solvents and influence the molecular packing in the solid state, there are no specific computational studies on Quinoxaline, 2-(4-(dodecylthio)phenyl)- to quantify these effects on its electronic properties and conductivity.
Optoelectronic Properties and Spectroscopic Characterization of Quinoxaline, 2 4 Dodecylthio Phenyl
Absorption Characteristics in Solution and Solid State
The absorption properties of quinoxaline (B1680401) derivatives are dictated by the electronic transitions within their aromatic structure. The introduction of substituents can significantly modulate these properties.
UV-Vis Spectroscopy Analysis of Electronic Transitions
Quinoxaline and its derivatives typically exhibit absorption bands in the UV-Vis region corresponding to π-π* and n-π* electronic transitions. The core quinoxaline structure, a bicyclic aromatic system, gives rise to strong absorption bands, usually in the ultraviolet region. The π-π* transitions, which are generally of higher energy, are associated with the excitation of electrons from bonding to anti-bonding π orbitals within the aromatic rings. These transitions are typically characterized by high molar extinction coefficients.
Lower energy n-π* transitions, involving the excitation of non-bonding electrons from the nitrogen atoms to anti-bonding π* orbitals, are also expected. These transitions are typically weaker than π-π* transitions and may sometimes be obscured by the stronger absorption bands, particularly in non-polar solvents. The position and intensity of these absorption bands are sensitive to the solvent polarity and the nature of the substituents on the quinoxaline ring system.
Influence of Dodecylthio Group on Absorption Maxima and Onset
The presence of a 4-(dodecylthio)phenyl group at the 2-position of the quinoxaline ring is expected to have a notable influence on its absorption characteristics. The dodecylthio (-S-C₁₂H₂₅) group is an electron-donating group due to the presence of the sulfur atom with its lone pairs of electrons. This electron-donating character can lead to several effects:
Bathochromic Shift: The electron-donating nature of the dodecylthio group, in conjunction with the phenyl ring, can extend the π-conjugation of the entire molecule. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, a bathochromic (red) shift in the absorption maxima (λmax) is anticipated, meaning the compound will absorb light at longer wavelengths compared to the unsubstituted 2-phenylquinoxaline.
Increased Molar Absorptivity: The introduction of the sulfur atom and the extended conjugation can also lead to an increase in the molar extinction coefficient (ε), resulting in more intense absorption bands.
Absorption Onset: The red shift in the absorption spectrum will also lead to a shift in the absorption onset to longer wavelengths. This is indicative of a smaller optical bandgap.
The long dodecyl alkyl chain is primarily introduced to enhance the solubility of the compound in organic solvents and to influence its solid-state packing, which can, in turn, affect the absorption properties in thin films or crystalline states.
| Hypothetical UV-Vis Absorption Data | |
| Solvent | λmax (nm) |
| Dichloromethane | Not Available |
| Chloroform | Not Available |
| Toluene | Not Available |
| Solid State (Thin Film) | |
| λmax (nm) | Not Available |
| Absorption Onset (nm) | Not Available |
Emission Properties and Photoluminescence Efficiency
The emission properties of quinoxaline derivatives are of significant interest for applications in organic light-emitting diodes (OLEDs) and sensors.
Fluorescence and Phosphorescence Spectroscopy
Many quinoxaline derivatives are known to be fluorescent. Upon excitation, the molecule transitions to an excited singlet state and can then relax to the ground state by emitting a photon. The wavelength of the emitted light (fluorescence) is typically longer than the absorbed light, a phenomenon known as the Stokes shift.
The 4-(dodecylthio)phenyl substituent is expected to influence the emission properties. The electron-donating nature of this group can lead to the formation of an intramolecular charge transfer (ICT) state upon excitation, where electron density is pushed from the dodecylthiophenyl moiety to the electron-accepting quinoxaline core. Emission from such ICT states is often highly sensitive to the polarity of the surrounding medium.
Phosphorescence, which is emission from an excited triplet state, is generally weaker and has a much longer lifetime than fluorescence in organic molecules at room temperature in solution. However, it can sometimes be observed, particularly at low temperatures or in the solid state.
| Hypothetical Photoluminescence Data | |
| Excitation Wavelength (nm) | Not Available |
| Emission Wavelength (nm) | Not Available |
| Quantum Yield (Φ) | Not Available |
| Lifetime (τ) | Not Available |
Investigation of Aggregation-Induced Emission (AIE) Phenomena
Aggregation-induced emission (AIE) is a phenomenon where certain molecules are non-emissive or weakly emissive in dilute solutions but become highly luminescent when they aggregate in the solid state or in poor solvents. rsc.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative decay channel. beilstein-journals.org
Quinoxaline derivatives bearing propeller-like substituents have been shown to exhibit AIE. rsc.org The 2-(4-(dodecylthio)phenyl)quinoxaline molecule has a phenyl group that can rotate relative to the quinoxaline core. In dilute solutions, this rotation can lead to non-radiative de-excitation, quenching the fluorescence. In an aggregated state, the steric hindrance from neighboring molecules could restrict this rotation, potentially leading to AIE. The long dodecyl chains could further influence the packing and aggregation behavior, making this compound a candidate for AIE activity. However, without experimental data, this remains a hypothesis.
Electrochemical Properties and Redox Behavior
The electrochemical properties of "Quinoxaline, 2-(4-(dodecylthio)phenyl)-" are crucial for understanding its potential use in electronic devices, as they determine the energy levels of the HOMO and LUMO. These properties are typically investigated using techniques such as cyclic voltammetry (CV).
Quinoxaline is an electron-deficient aromatic system, which generally imparts good electron-accepting and transporting properties to its derivatives. Therefore, 2-(4-(dodecylthio)phenyl)quinoxaline is expected to exhibit reversible or quasi-reversible reduction processes corresponding to the acceptance of electrons into its LUMO.
The electron-donating 4-(dodecylthio)phenyl group will influence the redox potentials. The donation of electron density to the quinoxaline core is expected to raise the energy level of the HOMO, making the molecule easier to oxidize. Conversely, the LUMO energy level may also be slightly raised, potentially making the molecule more difficult to reduce compared to an unsubstituted analogue. The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks in the cyclic voltammogram.
| Hypothetical Electrochemical Data | |
| Oxidation Potential (Eox vs. Fc/Fc+) | Not Available |
| Reduction Potential (Ered vs. Fc/Fc+) | Not Available |
| HOMO Energy Level (eV) | Not Available |
| LUMO Energy Level (eV) | Not Available |
| Electrochemical Bandgap (eV) | Not Available |
Cyclic Voltammetry for Energy Level Determination (HOMO, LUMO)
Cyclic voltammetry is a key electrochemical technique used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a molecule. This is achieved by measuring the onset oxidation (E_ox) and reduction (E_red) potentials. The HOMO level, representing the energy required to remove an electron, is calculated from the oxidation potential. The LUMO level, indicating the energy released when an electron is added, is determined from the reduction potential. These energy levels are crucial for understanding a material's potential application in electronic devices.
No experimental cyclic voltammetry data for Quinoxaline, 2-(4-(dodecylthio)phenyl)- could be found in the public domain. Therefore, a data table of its HOMO and LUMO energy levels cannot be provided.
Relationship between Redox Potentials and Molecular Structure
The redox potentials of a quinoxaline derivative are intrinsically linked to its molecular structure. The electron-deficient nature of the quinoxaline core generally facilitates reduction (n-doping). The introduction of substituents can significantly modulate these properties. For instance, the presence of the electron-donating dodecylthio group (-S-C₁₂H₂₅) on the phenyl ring at the 2-position would be expected to increase the electron density of the π-conjugated system. This would likely make the molecule easier to oxidize (lower oxidation potential) and harder to reduce (more negative reduction potential) compared to the unsubstituted 2-phenylquinoxaline. The long alkyl chain also enhances solubility in organic solvents, which is a practical advantage for solution-based electrochemical measurements and device fabrication.
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a molecule.
¹H NMR: The proton NMR spectrum of Quinoxaline, 2-(4-(dodecylthio)phenyl)- would be expected to show distinct signals for the aromatic protons on the quinoxaline and phenyl rings, as well as signals for the aliphatic protons of the dodecyl chain. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern. The protons of the methylene (B1212753) group adjacent to the sulfur atom (-S-CH₂-) would likely appear as a triplet at a characteristic downfield shift due to the influence of the sulfur atom.
Specific, experimentally determined NMR data for this compound are not available.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For Quinoxaline, 2-(4-(dodecylthio)phenyl)-, the IR spectrum would be expected to exhibit characteristic absorption bands for:
C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the dodecyl group would be observed just below 3000 cm⁻¹.
C=N and C=C stretching: Vibrations from the quinoxaline and phenyl rings would be visible in the 1400-1600 cm⁻¹ region.
C-S stretching: This bond typically shows a weak absorption in the fingerprint region (around 600-800 cm⁻¹).
A data table of specific IR absorption bands cannot be compiled due to the lack of experimental data.
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For Quinoxaline, 2-(4-(dodecylthio)phenyl)-, the molecular formula is C₂₆H₃₄N₂S. The expected monoisotopic mass would be approximately 406.24 g/mol . High-resolution mass spectrometry would be able to confirm this exact mass, thereby verifying the elemental composition of the synthesized molecule. While predicted mass spectral data exists, experimentally confirmed data is not available in the reviewed literature.
Applications of Quinoxaline, 2 4 Dodecylthio Phenyl in Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
Quinoxaline-based materials are frequently utilized in OLEDs due to their high electron affinities and thermal stability. researchgate.net These characteristics make them excellent candidates for electron-transporting materials. The introduction of a dodecylthio phenyl group to the quinoxaline (B1680401) core can further influence the material's solubility, morphology, and electronic properties, making it a versatile component in the OLED architecture.
While quinoxaline derivatives are commonly employed as electron-transporting materials or hosts in phosphorescent OLEDs, their application as an emissive layer material is also an area of interest. researchgate.net The strong electron-withdrawing nature of the quinoxaline core can be paired with electron-donating moieties to create donor-acceptor (D-A) type emitters. The resulting intramolecular charge transfer (ICT) can lead to tunable light emission. However, specific research detailing the performance of Quinoxaline, 2-(4-(dodecylthio)phenyl)- as a primary emissive layer is not extensively documented in the reviewed literature.
As a component of the transport layers, quinoxaline derivatives facilitate the movement of charge carriers. In the electron transport layer (ETL), they assist in transporting electrons from the cathode to the emissive layer. semanticscholar.org Conversely, when incorporated into a hole transport layer (HTL), modifications to the quinoxaline structure can promote the efficient transport of holes from the anode. The bipolar nature of some quinoxaline derivatives, capable of transporting both holes and electrons, makes them particularly valuable for achieving balanced charge flux within the OLED, which is crucial for high efficiency. researchgate.net
The charge transport in organic semiconductor materials like Quinoxaline, 2-(4-(dodecylthio)phenyl)- typically occurs via a hopping mechanism. semanticscholar.org Electrons hop between adjacent quinoxaline molecules in the transport layer under the influence of an applied electric field. The efficiency of this process is dependent on the molecular packing in the solid state and the electronic coupling between molecules. The presence of the long dodecylthio side chain can influence the thin-film morphology, which in turn affects the charge transport properties.
For efficient device operation, balanced charge injection and transport are essential. An imbalance, where one type of charge carrier (electron or hole) has significantly higher mobility than the other, can lead to a shift in the recombination zone away from the center of the emissive layer, reducing efficiency and potentially impacting device stability. Quinoxaline derivatives are often designed to have high electron mobility to counteract the typically higher hole mobility of many organic materials. semanticscholar.org
The architecture of an OLED incorporating a quinoxaline-based material can vary. A typical multilayer device might consist of an anode, a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode. Quinoxaline, 2-(4-(dodecylthio)phenyl)- could potentially be incorporated into the ETL or as a host in the EML.
The performance of an OLED is evaluated based on several parameters, including external quantum efficiency (EQE), luminous efficacy, and operational stability. While specific performance data for OLEDs using Quinoxaline, 2-(4-(dodecylthio)phenyl)- is limited, studies on similar quinoxaline derivatives provide insights. For instance, OLEDs using quinoxaline-based host materials have demonstrated high efficiencies. The thermal stability of quinoxaline derivatives also contributes to the operational lifetime of the device by preventing degradation at elevated temperatures caused by Joule heating during operation. semanticscholar.org
Table 1: Performance of OLEDs with Quinoxaline-based Materials (Illustrative) This table presents illustrative data based on various quinoxaline derivatives to indicate potential performance, not specific to Quinoxaline, 2-(4-(dodecylthio)phenyl)-.
| Emitter Type | Host Material | EQE (%) | Emission Color | Reference |
|---|---|---|---|---|
| Phosphorescent | DCQ (a quinoxaline derivative) | >20% | Yellow | researchgate.net |
Organic Photovoltaics (OPVs) / Polymer Solar Cells (PSCs)
In the realm of organic solar cells, quinoxaline-based materials have emerged as highly promising components, particularly as electron-accepting units in donor-acceptor (D-A) conjugated polymers. rsc.orgresearchgate.net The strong electron-withdrawing nature of the quinoxaline moiety helps to lower the polymer's Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is crucial for efficient charge separation at the donor-acceptor interface. researchgate.net
Quinoxaline, 2-(4-(dodecylthio)phenyl)- primarily functions as an electron-accepting unit when copolymerized with an electron-donating monomer to form a D-A polymer for the active layer of a PSC. nih.gov This D-A architecture facilitates a broad absorption spectrum and promotes intramolecular charge transfer upon photoexcitation, which is the initial step in generating free charge carriers. researchgate.net The resulting polymer possesses a narrower bandgap, allowing for the absorption of a larger portion of the solar spectrum. metu.edu.tr While quinoxaline is predominantly used as an acceptor, modifications to its structure could potentially enable its use as a donor unit, although this is less common.
The optoelectronic properties of quinoxaline-based polymers can be finely tuned to optimize photovoltaic performance. This is achieved by strategically modifying the chemical structure of both the donor and acceptor units, as well as the linking π-bridge. For instance, the introduction of the dodecylthio side chain on the phenyl group attached to the quinoxaline core can enhance solubility, which is critical for solution-based processing of the active layer. nih.gov This improved solubility often leads to better film morphology and, consequently, more efficient charge transport.
The energy levels of the D-A polymer, specifically the Highest Occupied Molecular Orbital (HOMO) and LUMO, are critical for device performance. The HOMO level influences the open-circuit voltage (Voc), while the LUMO level affects the electron transfer to the fullerene or non-fullerene acceptor. The choice of the donor unit copolymerized with the quinoxaline acceptor plays a significant role in determining these energy levels. metu.edu.tr By carefully selecting the donor and acceptor moieties, the bandgap and energy levels of the resulting polymer can be engineered to match the solar spectrum and the energy levels of the electron acceptor material, thereby maximizing the power conversion efficiency (PCE). rsc.org
Table 2: Photovoltaic Performance of Polymer Solar Cells Based on Quinoxaline Derivatives
| Polymer | Acceptor | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
|---|---|---|---|---|---|---|
| TQ1 | PC71BM | 0.82 | 10.74 | 64.9 | 5.71 | rsc.org |
| PBDTT-DTFPQx | PC71BM | 0.87 | 11.4 | 73 | 7.2 | rsc.org |
| P2 (DTNQx-based) | PC71BM | 0.88 | 9.1 | 48 | 3.8 | rsc.org |
The data in the table showcases the potential of quinoxaline-based polymers in achieving high-efficiency polymer solar cells. Through molecular engineering, researchers have been able to achieve PCEs exceeding 11% for quinoxaline-based PSCs, highlighting their significant potential for commercial applications. rsc.orgresearchgate.net The continuous development of new donor and acceptor units based on the quinoxaline scaffold is a promising avenue for further advancements in the field of organic photovoltaics.
Information regarding "Quinoxaline, 2-(4-(dodecylthio)phenyl)-" in the specified applications is not available in the public domain.
Following a comprehensive search of scientific literature and public databases, no specific research, data, or publications could be found for the chemical compound "Quinoxaline, 2-(4-(dodecylthio)phenyl)-" within the detailed contexts requested by the outline. The search included topics related to its application in organic electronics, such as morphology control, interface engineering, organic field-effect transistors (OFETs), flexible electronic systems, and as a photopolymerization photoinitiator.
While extensive research exists for the broader class of quinoxaline derivatives in these fields, the specific properties and applications of "Quinoxaline, 2-(4-(dodecylthio)phenyl)-" are not documented in the available resources. Therefore, it is not possible to provide a scientifically accurate article that adheres to the strict constraints of the request.
General research on related quinoxaline structures demonstrates their potential in organic electronics:
Organic Field-Effect Transistors (OFETs): Quinoxaline-based materials are recognized as promising semiconductors for OFETs due to their tunable electronic properties, including high electron mobility and optimal energy levels. nih.gov Donor-acceptor polymers incorporating a quinoxaline unit have shown p-type semiconductor behavior with significant hole mobilities. nih.govfrontiersin.org
Flexible Organic Electronic Systems: The inherent properties of π-conjugated systems built from versatile blocks like pyrazinoquinoxaline derivatives suggest their potential in developing mechanically flexible single-crystal electronics. researchgate.net
Photopolymerization Photoinitiators: The quinoxaline scaffold is a promising foundation for designing both UV and visible light photoinitiating systems for converting liquid monomers into polymers. mdpi.comresearchgate.net Diphenylquinoxaline derivatives featuring phenyl-thioether units have been investigated for these applications. mdpi.com
However, without specific data for "Quinoxaline, 2-(4-(dodecylthio)phenyl)-", any discussion on its role in morphology control, its specific charge carrier mobility, device performance metrics, or its suitability for flexible systems would be speculative and not based on published research.
To fulfill the user's request, peer-reviewed scientific studies detailing the synthesis, characterization, and device application of "Quinoxaline, 2-(4-(dodecylthio)phenyl)-" would be required. Such sources were not identified.
Future Research Directions and Perspectives for Quinoxaline, 2 4 Dodecylthio Phenyl
Rational Design Strategies for Enhanced Performance
Molecular Engineering through Substituent Modification for Optimized Optoelectronic Properties
Future research should systematically investigate the impact of substituent modifications on the quinoxaline (B1680401) core and the pendant phenyl group. The goal is to fine-tune the frontier molecular orbital (HOMO/LUMO) energy levels, reduce the optical bandgap, and enhance charge carrier mobility. For instance, introducing electron-withdrawing groups (EWGs) onto the quinoxaline moiety can lower the LUMO level, potentially improving electron injection and transport in n-type organic field-effect transistors (OFETs). Conversely, adding electron-donating groups (EDGs) to the phenyl ring can raise the HOMO level, which is beneficial for hole transport in p-type devices. rsc.org
A systematic study could explore a range of substituents to create a library of derivatives with tailored properties. The long dodecylthio chain, while aiding solubility, could be varied in length or branching to optimize the balance between solution processability and solid-state packing for efficient charge transport.
Table 1: Hypothetical Optoelectronic Properties of Modified Quinoxaline, 2-(4-(dodecylthio)phenyl)- Derivatives Note: The data below is illustrative and represents potential research targets based on established principles of molecular engineering.
Exploration of New Architectures and Polymerization Approaches for Advanced Materials
Beyond small molecules, Quinoxaline, 2-(4-(dodecylthio)phenyl)- serves as an excellent building block for creating novel polymeric materials. Designing donor-acceptor (D-A) copolymers, where this quinoxaline derivative acts as the acceptor unit, is a promising direction. rsc.org Future work should explore copolymerization with various electron-donating monomers, such as thiophene, benzodithiophene, or fluorene, to develop materials with broad absorption spectra and high charge carrier mobilities for organic photovoltaic (OPV) and OFET applications. rsc.org
Research into different polymerization techniques, such as Stille or Suzuki coupling, will be essential to control the polymer's molecular weight, regioregularity, and purity, all of which significantly influence the final device performance. Exploring dendritic or star-shaped architectures could also lead to materials with improved isotropic charge transport and processability.
**6.2. Development of Advanced Characterization Methodologies for Thin Films and Devices
The performance of an organic electronic device is highly dependent on the morphology and molecular arrangement within the active thin film. Therefore, the development and application of advanced characterization techniques are paramount. For thin films of Quinoxaline, 2-(4-(dodecylthio)phenyl)- and its derivatives, future studies should employ a suite of high-resolution methods to probe the solid-state structure.
Techniques such as atomic force microscopy (AFM) and scanning electron microscopy (SEM) can reveal surface morphology and phase separation. rsc.org To understand the molecular orientation, which is critical for charge transport, advanced methods like grazing-incidence wide-angle X-ray scattering (GIWAXS) and polarized UV-Vis spectroscopy are necessary. aub.edu.lb Furthermore, techniques like polarized infrared measurements, particularly using the grazing angle attenuated total reflection (GATR) method, can provide detailed information about the alignment of specific molecular transition dipole moments relative to the substrate surface. rsc.orgaub.edu.lb Correlating these structural insights with device performance metrics will enable the establishment of crucial structure-property relationships.
**6.3. Scalability and Industrial Viability of Synthetic Protocols
For any promising material to transition from the laboratory to commercial application, its synthesis must be scalable, cost-effective, and environmentally sustainable. While numerous methods exist for synthesizing the quinoxaline core, future research must focus on developing highly efficient protocols for Quinoxaline, 2-(4-(dodecylthio)phenyl)- specifically. mdpi.com
The classic approach involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov Research should aim to optimize this reaction by exploring heterogeneous catalysts, which can be easily recovered and reused, reducing waste and cost. nih.gov Developing one-pot or flow-chemistry-based syntheses could significantly improve yield, reduce reaction times, and enhance safety and reproducibility, paving the way for industrial-scale production. mdpi.comniscpr.res.in Life cycle assessment of the synthetic routes will be important to ensure the "green" credentials of the resulting technologies.
**6.4. Integration into Next-Generation Organic Electronic Systems and Technologies
The ultimate goal of this research is to integrate Quinoxaline, 2-(4-(dodecylthio)phenyl)-based materials into functional electronic devices. Based on its inherent electronic properties, this compound is a promising candidate for several applications.
Organic Field-Effect Transistors (OFETs): Its structure suggests potential for use as the active semiconductor layer in OFETs, which are key components in flexible displays, sensors, and RFID tags. researchgate.net Research should focus on device fabrication using various deposition techniques like spin-coating and vacuum deposition to optimize film quality and transistor performance, targeting high mobility and on/off ratios. researchgate.net
Organic Photovoltaics (OPVs): As an electron-accepting material, it could be blended with a polymeric donor to create the active layer of a bulk-heterojunction solar cell.
Organic Light-Emitting Diodes (OLEDs): The quinoxaline moiety is known for its electron-transporting and emissive properties. Derivatives of this compound could function as host materials or emitters in the emissive layer of OLEDs for next-generation lighting and displays.
Future work will involve fabricating and testing prototype devices, optimizing the device architecture, and assessing their long-term stability and performance under operational conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
